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For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed guide for the immobilization of histidine-tagged (His-tagged)

proteins using Tris-Nitrilotriacetic Acid (Tris-NTA). This technology offers a significant

advantage over traditional mono-NTA methods by providing a higher affinity and more stable,

oriented immobilization of proteins, which is crucial for a variety of applications including

surface plasmon resonance (SPR), protein microarrays, and cell signaling studies.

Introduction to Tris-NTA Chemistry
Tris-NTA is a multivalent chelator that features three NTA moieties complexed together. This

structure allows for a cooperative and high-affinity binding to polyhistidine tags (e.g., 6xHis-tag)

on recombinant proteins.[1][2] Unlike conventional mono-NTA, which has a micromolar affinity

for His-tags, Tris-NTA can achieve nanomolar to sub-nanomolar binding affinities.[3][4] This

enhanced stability results in a more robust and reliable immobilization, minimizing protein

leaching from the surface and providing a stable baseline in sensitive analytical techniques like

SPR.[5] The binding is reversible and can be disrupted by chelating agents like EDTA or high

concentrations of imidazole, allowing for the regeneration of the surface.[2][4]
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Feature Tris-NTA Mono-NTA

Binding Affinity (Kd) ~1 nM ~10 µM

Binding Stoichiometry 1:1 (Tris-NTA:His-tag) Variable

Stability High, minimal dissociation Lower, prone to ligand decay

Orientation
Uniform, oriented

immobilization
Less controlled orientation

Reversibility Yes, with EDTA or imidazole Yes, with EDTA or imidazole

Applications
The robust and oriented immobilization of proteins using Tris-NTA is beneficial for a wide range

of applications:

Surface Plasmon Resonance (SPR): Provides stable baselines for accurate kinetic analysis

of protein-protein and protein-small molecule interactions.[5]

Protein Microarrays: Enables the creation of high-density arrays with functionally active

proteins.

Cell Signaling Studies: Allows for the immobilization of signaling proteins to study their

interactions with other cellular components.

Enzyme Assays: Facilitates the development of reusable enzymatic surfaces.

Drug Discovery: Useful for screening small molecule libraries against immobilized protein

targets.[5]

Experimental Protocols
This section provides detailed step-by-step protocols for immobilizing His-tagged proteins on a

surface using Tris-NTA with a free amine group. The process involves the covalent attachment

of Tris-NTA to a carboxylated or NHS-activated surface, followed by chelation of a metal ion

and subsequent capture of the His-tagged protein.
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Protocol 1: Covalent Coupling of Tris-NTA-Amine to an
NHS-Activated Surface
This protocol describes the immobilization of Tris-NTA with a primary amine group onto a

surface pre-activated with N-Hydroxysuccinimide (NHS) esters.

Materials:

NHS-activated surface (e.g., glass slide, beads, sensor chip)

Tris-NTA-Amine solution (e.g., 1 mg/mL in PBS)

Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

Wash Buffer 1: 0.1 M acetate buffer, 1 M NaCl, pH 4.0

Wash Buffer 2: 0.1 M Tris-HCl, 1 M NaCl, pH 8.0

Ultrapure water

Cold 1 mM HCl

Procedure:

Surface Preparation: If using a commercially available NHS-activated surface, proceed to

step 2. If preparing your own, activate a carboxylated surface with a fresh solution of EDC

and NHS.[1]

Wash the NHS-activated surface: Quickly wash the surface with 10-15 volumes of cold 1 mM

HCl.[6] Use the surface immediately for coupling.

Prepare Tris-NTA-Amine Solution: Dilute the Tris-NTA-Amine stock solution in the Coupling

Buffer to the desired final concentration (typically in the µM to mM range, optimization may

be required).
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Coupling Reaction: Immerse the washed NHS-activated surface in the Tris-NTA-Amine

solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle

agitation.[6]

Wash: Wash the surface with at least 5 volumes of the Coupling Buffer to remove unbound

Tris-NTA-Amine.[6]

Blocking: Immerse the surface in Blocking Buffer for 2-3 hours at room temperature to

deactivate any remaining NHS-ester groups.[6]

Final Washes: Perform alternating washes with Wash Buffer 1 and Wash Buffer 2. Repeat

this cycle 3-4 times.

Storage: Store the Tris-NTA functionalized surface in an appropriate buffer at 4°C.

Protocol 2: Metal Ion Chelation and His-Tagged Protein
Immobilization
This protocol details the steps for charging the Tris-NTA surface with a metal ion (typically

Ni²⁺) and the subsequent capture of a His-tagged protein.

Materials:

Tris-NTA functionalized surface (from Protocol 1)

Metal Solution: 10-40 mM NiCl₂ or NiSO₄ in ultrapure water

Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10-20 mM imidazole, pH 7.5-8.0

His-tagged protein solution in Binding/Wash Buffer

Elution Buffer: Binding/Wash Buffer with 250-500 mM imidazole

Regeneration Buffer: 100 mM EDTA, pH 8.0

Procedure:
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Metal Ion Charging: Incubate the Tris-NTA functionalized surface with the Metal Solution for

15-30 minutes at room temperature.

Wash: Wash the surface thoroughly with ultrapure water and then with Binding/Wash Buffer

to remove excess metal ions.

Protein Immobilization: Incubate the metal-charged surface with the His-tagged protein

solution for 1-2 hours at room temperature with gentle agitation. The optimal protein

concentration will depend on the desired surface density and should be determined

empirically.

Wash: Wash the surface with Binding/Wash Buffer to remove unbound protein.

Analysis: The surface with the immobilized protein is now ready for your downstream

application (e.g., interaction analysis).

(Optional) Elution: To elute the bound protein, incubate the surface with Elution Buffer.

(Optional) Regeneration: To strip the metal ions and any remaining protein for surface reuse,

incubate with Regeneration Buffer for 10-15 minutes.[5] After regeneration, the surface can

be recharged with metal ions (starting from step 1 of this protocol).

Quantitative Data Summary
The trivalent nature of Tris-NTA leads to a significantly higher binding affinity for His-tagged

proteins compared to mono-NTA.

Parameter Value Reference

Dissociation Constant (Kd) of

Tris-NTA for 6xHis-tag
~1 nM [4]

Dissociation Constant (Kd) of

mono-NTA for 6xHis-tag
~10 µM [4]

Binding Stability on SPR Chip

(vs. mono-NTA)

Significantly higher, enabling

stable baseline
[5]
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Note: Binding capacity (e.g., in ng/mm²) is highly dependent on the specific protein, surface

chemistry, and immobilization conditions.

Visualizations
Chemical Principle of Tris-NTA Chelation

Surface His-tagged Protein

Immobilization Surface Tris-NTACovalent Bond 6xHis-Tag Protein of InterestNi²⁺Chelation Coordinate Bond

Click to download full resolution via product page

Caption: Covalent attachment of Tris-NTA to a surface and subsequent chelation of Ni²⁺ for

His-tag binding.
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1. Start with an
NHS-activated surface

2. Couple Tris-NTA-Amine
to the surface

3. Block unreacted sites
with Ethanolamine/Tris

4. Charge the surface
with Ni²⁺ ions

5. Wash excess
Ni²⁺ ions

6. Incubate with
His-tagged protein solution

7. Wash unbound protein

8. Surface with immobilized
protein is ready for use

9. (Optional) Regenerate
surface with EDTA

Re-charge
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Inhibitor Screening Workflow Simplified MAPK/ERK Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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